![molecular formula C14H16N2O2 B7473043 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)
1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound has gained significant attention in recent years due to its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. It has also been found to activate certain proteins that play a role in cell survival and proliferation.
Biochemical and Physiological Effects:
1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione in lab experiments is its versatility. This compound can be used in a wide range of assays and experiments to study various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the exploration of the potential applications of this compound in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways in the body.
In conclusion, 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione is a promising compound with potential applications in scientific research. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione involves the reaction of ethyl acetoacetate, 2-methylbenzaldehyde, and urea. The reaction is carried out in the presence of a catalyst such as piperidine or pyridine. The product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-15-9-8-13(17)16(14(15)18)10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACSGGFZUVWLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

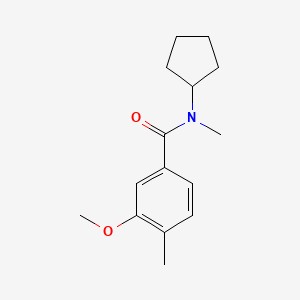
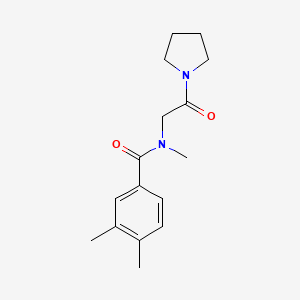

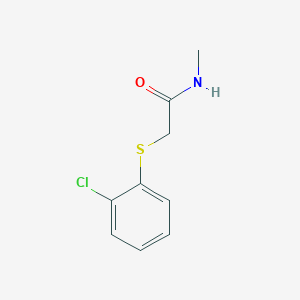
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
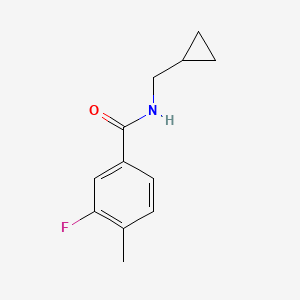
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
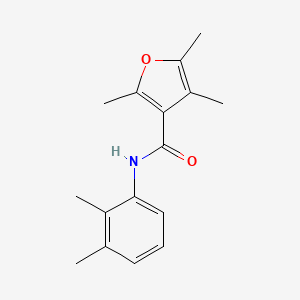



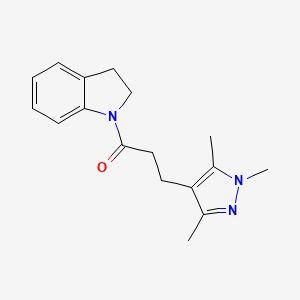
![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)